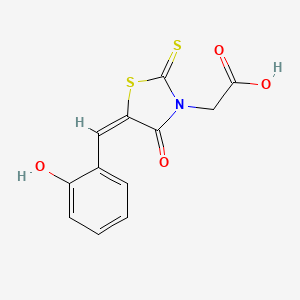

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Descripción general

Descripción

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone derivative. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acetic acid or hydrochloric acid

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 2-hydroxybenzaldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted thiazolidinone derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of thiazolidinones, including (E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed potent inhibitory effects against various cancer cell lines, including leukemia and central nervous system cancers. For instance, a derivative exhibited an inhibition rate of 84.19% against the MOLT-4 leukemia cell line, indicating strong potential as an anticancer agent .

Acetylcholinesterase Inhibition

Compounds containing thiazolidine structures have been explored as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer’s disease. In silico studies suggest that these compounds can effectively bind to the active site of acetylcholinesterase, potentially leading to therapeutic applications in enhancing cognitive functions .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound and its derivatives against various cancer cell lines. The results consistently show that compounds with the thiazolidine core demonstrate significant cytotoxicity, making them promising candidates for further development as anticancer drugs .

Case Study 1: Anticancer Efficacy

A series of thiazolidinone derivatives were synthesized and tested against multiple cancer cell lines by the National Cancer Institute (NCI). Notably, one compound demonstrated an IC50 value of 3.96 µM against MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective properties, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase activity. The results showed promising inhibitory effects, suggesting potential applications in treating Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of (E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial and anticancer effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Benzylidene derivatives: Studied for their antimicrobial and anticancer activities.

Thiosemicarbazones: Investigated for their antiviral and anticancer properties.

Uniqueness

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is unique due to its combination of a thiazolidinone ring with a hydroxybenzylidene moiety, which imparts distinct biological activities

Actividad Biológica

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound that belongs to the thiazolidinone family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its various biological effects. The synthesis of this compound typically involves the Knoevenagel condensation reaction, which allows for the formation of the benzylidene moiety that is crucial for its biological activity.

1. Anticancer Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed high cytotoxicity against various cancer cell lines, including gastric cancer (AGS), colon cancer (DLD-1), and breast cancer (MCF-7 and MDA-MB-231) . The presence of substituents in specific positions on the thiazolidinone core was found to enhance anticancer activity, suggesting a strong correlation between chemical structure and biological efficacy.

2. Aldose Reductase Inhibition

Another notable biological activity of this compound is its ability to inhibit aldose reductase (ALR), an enzyme implicated in diabetic complications. Studies have shown that certain derivatives exhibit potent inhibitory action against ALR2 with submicromolar IC50 values, making them more effective than standard inhibitors like epalrestat . The molecular docking studies further elucidated the binding interactions between these compounds and the enzyme, highlighting key residues involved in high-affinity binding.

3. Antifungal Activity

The antifungal potential of thiazolidinone derivatives has also been explored. Compounds structurally related to this compound have shown moderate antifungal activity against various strains of fungi, including Candida species . The minimum inhibitory concentrations (MIC) for these compounds ranged significantly, indicating varying levels of effectiveness.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure can influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at position 5 | Enhances anticancer and aldose reductase inhibitory activity |

| Aromatic substitutions | Increases antifungal potency |

| Alkyl chain variations | Alters cytotoxicity levels |

These findings suggest that careful design and modification of the thiazolidinone scaffold can lead to improved therapeutic agents.

Case Studies

Several case studies have highlighted the potential of thiazolidinones in clinical settings:

-

Case Study 1: Breast Cancer Treatment

- A derivative similar to this compound was tested in vitro against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

- Case Study 2: Diabetic Complications

Propiedades

IUPAC Name |

2-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S2/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHVZYXQUJKPGJ-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.